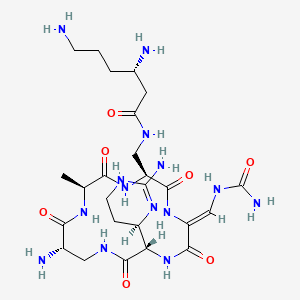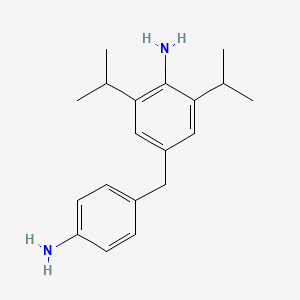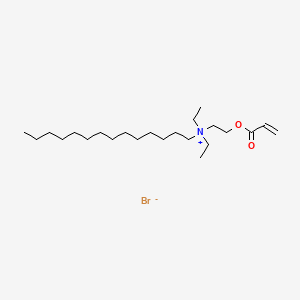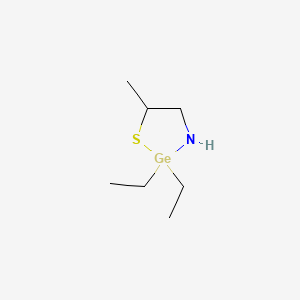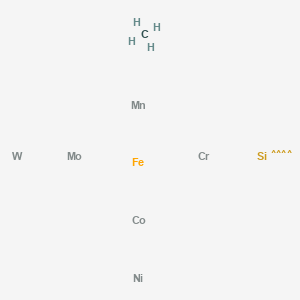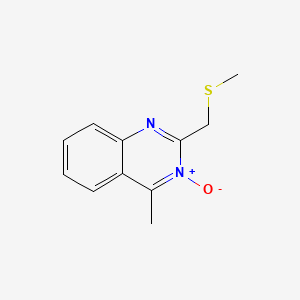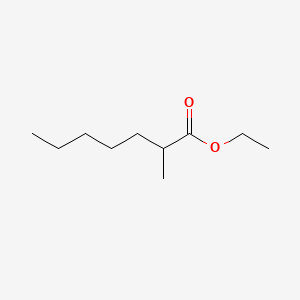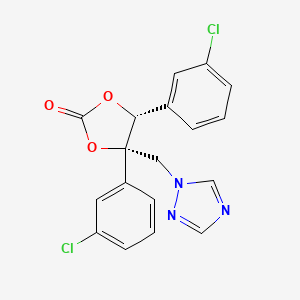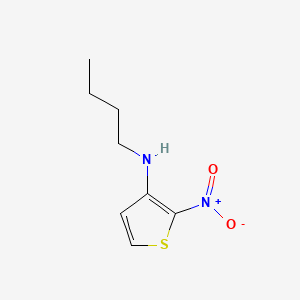
calcium;2-aminobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium;2-aminobenzoate, also known as calcium anthranilate, is a compound formed by the combination of calcium ions and 2-aminobenzoate ions. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The 2-aminobenzoate ion is derived from anthranilic acid, which is an aromatic amine and a derivative of benzoic acid.
準備方法
Synthetic Routes and Reaction Conditions
Calcium;2-aminobenzoate can be synthesized through a reaction between calcium salts and 2-aminobenzoic acid. One common method involves the reaction of calcium carbonate or calcium hydroxide with 2-aminobenzoic acid in an aqueous solution. The reaction typically proceeds as follows:
CaCO3+2C7H7NO2→Ca(C7H6NO2)2+H2O+CO2
In this reaction, calcium carbonate reacts with 2-aminobenzoic acid to form this compound, water, and carbon dioxide. The reaction is usually carried out at room temperature and can be facilitated by stirring and maintaining a slightly acidic to neutral pH.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade calcium carbonate and 2-aminobenzoic acid. The reaction is conducted in large reactors with controlled temperature and pH to ensure complete conversion and high yield. The product is then purified through filtration, washing, and drying to obtain the final compound in a pure form.
化学反応の分析
Types of Reactions
Calcium;2-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group in 2-aminobenzoate can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can undergo reduction reactions, particularly the nitro derivatives, to form amines.
Substitution: The aromatic ring in 2-aminobenzoate can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Nitro-2-aminobenzoate or nitroso-2-aminobenzoate.
Reduction: Amino derivatives of 2-aminobenzoate.
Substitution: Various substituted 2-aminobenzoates depending on the electrophile used.
科学的研究の応用
Calcium;2-aminobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and coordination complexes.
Biology: Studied for its potential role in metabolic pathways and as a building block for natural products.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of calcium;2-aminobenzoate involves its interaction with biological molecules and pathways. The 2-aminobenzoate ion can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical processes, including enzyme activity and signal transduction. The calcium ion plays a role in stabilizing the structure and enhancing the solubility of the compound.
類似化合物との比較
Calcium;2-aminobenzoate can be compared with other similar compounds, such as:
Benzocaine: An ester of p-aminobenzoic acid, used as a local anesthetic.
Procaine: Another ester of p-aminobenzoic acid, used as a local anesthetic with a longer duration of action.
Tetracaine: A more potent local anesthetic derived from p-aminobenzoic acid.
Butamben: An ester of p-aminobenzoic acid, used for its anesthetic properties.
Uniqueness
This compound is unique due to its combination of calcium ions and 2-aminobenzoate ions, which imparts specific chemical and biological properties. The presence of calcium enhances its solubility and stability, making it suitable for various applications in research and industry.
特性
CAS番号 |
14342-65-5 |
|---|---|
分子式 |
C7H6CaNO2+ |
分子量 |
176.21 g/mol |
IUPAC名 |
calcium;2-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.Ca/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+2/p-1 |
InChIキー |
OXYJRVWQFJJVLQ-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N.[Ca+2] |
関連するCAS |
118-92-3 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


